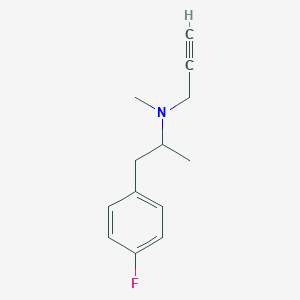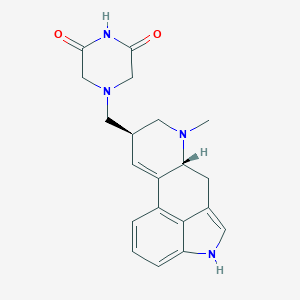
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as AMPT and is known for its unique chemical properties and potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
AMPT has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where AMPT has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine. This inhibition can lead to a decrease in norepinephrine levels, which has been linked to a variety of neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of AMPT is primarily related to its ability to inhibit the activity of dopamine beta-hydroxylase. This inhibition leads to a decrease in the synthesis of norepinephrine, which can have a variety of effects on the body. Norepinephrine is involved in a wide range of physiological processes, including the regulation of blood pressure, heart rate, and mood. By inhibiting the synthesis of norepinephrine, AMPT can lead to changes in these physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of AMPT are complex and varied. One of the primary effects of AMPT is its ability to decrease the synthesis of norepinephrine, which can lead to changes in blood pressure, heart rate, and mood. Additionally, AMPT has been shown to have effects on the synthesis of other neurotransmitters, including dopamine and serotonin. These effects can lead to changes in mood, behavior, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
AMPT has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its ability to selectively inhibit the synthesis of norepinephrine, which can be useful for studying the role of this neurotransmitter in various physiological processes. Additionally, AMPT is relatively easy to synthesize and is readily available for use in laboratory experiments. However, one of the primary limitations of AMPT is its potential for off-target effects, as it can also inhibit the synthesis of other neurotransmitters, including dopamine and serotonin.
Zukünftige Richtungen
There are a number of future directions for research on AMPT. One potential area of research is in the development of new therapies for neurological disorders, including depression, anxiety, and ADHD. Additionally, AMPT could be used as a tool for studying the role of norepinephrine in various physiological processes, including the regulation of blood pressure and heart rate. Finally, further research is needed to better understand the potential off-target effects of AMPT and to develop strategies for minimizing these effects in laboratory experiments.
Synthesemethoden
AMPT can be synthesized through a series of chemical reactions that involve the combination of various chemical compounds. The primary method for synthesizing AMPT involves the reaction of 2-methoxybenzyl alcohol with thiazolidine-2,4-dione, followed by the addition of N-Boc-ethylenediamine and the removal of the Boc group through acid hydrolysis. The resulting compound is then treated with hydrochloric acid to produce AMPT in its monohydrochloride form.
Eigenschaften
CAS-Nummer |
103182-70-3 |
|---|---|
Produktname |
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride |
Molekularformel |
C13H19ClN2O3S |
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H |
InChI-Schlüssel |
SOXUNUHIKHSKNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
Kanonische SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
Synonyme |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]ethanone hydro chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
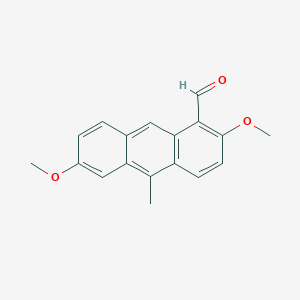
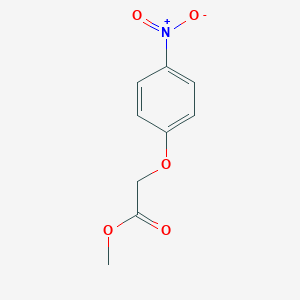
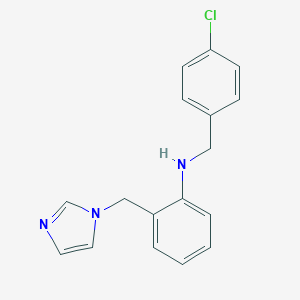
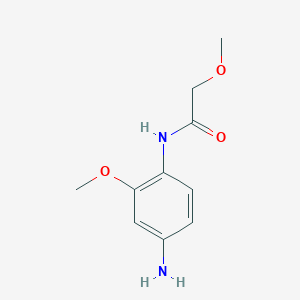
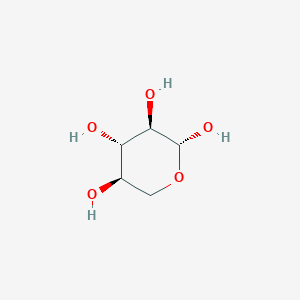

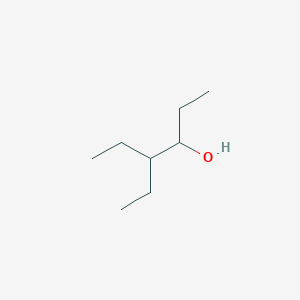
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
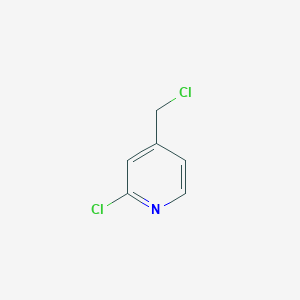
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
